3,5-Dibromo-4-[(1E)-3-{4-[(E)-phenyldiazenyl]phenyl}triaz-1-en-1-yl]benzoic acid
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Overview
Description
3,5-Dibromo-4-[(1E)-3-{4-[(E)-phenyldiazenyl]phenyl}triaz-1-en-1-yl]benzoic acid is a complex organic compound characterized by its unique structure, which includes bromine atoms and a triazene group
Preparation Methods
The synthesis of 3,5-Dibromo-4-[(1E)-3-{4-[(E)-phenyldiazenyl]phenyl}triaz-1-en-1-yl]benzoic acid typically involves multiple steps, starting with the preparation of intermediate compoundsThe reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the removal of bromine atoms or the reduction of the triazene group.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions .
Scientific Research Applications
3,5-Dibromo-4-[(1E)-3-{4-[(E)-phenyldiazenyl]phenyl}triaz-1-en-1-yl]benzoic acid has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3,5-Dibromo-4-[(1E)-3-{4-[(E)-phenyldiazenyl]phenyl}triaz-1-en-1-yl]benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and triazene group play a crucial role in these interactions, affecting the compound’s binding affinity and specificity. The pathways involved in its mechanism of action are still under investigation, but it is believed to modulate various biochemical processes .
Comparison with Similar Compounds
Similar compounds to 3,5-Dibromo-4-[(1E)-3-{4-[(E)-phenyldiazenyl]phenyl}triaz-1-en-1-yl]benzoic acid include:
3,5-Dibromo-4-hydroxybenzoic acid: Shares the dibromo substitution but lacks the triazene group.
3,5-Dibromo-4-[(1E)-3-bromo-1-propen-1-yl]pyridine: Contains a similar bromine substitution pattern but differs in the core structure and functional groups.
The uniqueness of this compound lies in its combination of bromine atoms and the triazene group, which imparts distinct chemical and biological properties .
Properties
CAS No. |
144206-06-4 |
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Molecular Formula |
C19H13Br2N5O2 |
Molecular Weight |
503.1 g/mol |
IUPAC Name |
3,5-dibromo-4-[(4-phenyldiazenylanilino)diazenyl]benzoic acid |
InChI |
InChI=1S/C19H13Br2N5O2/c20-16-10-12(19(27)28)11-17(21)18(16)25-26-24-15-8-6-14(7-9-15)23-22-13-4-2-1-3-5-13/h1-11H,(H,24,25)(H,27,28) |
InChI Key |
XMVUUGALOACIKC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)NN=NC3=C(C=C(C=C3Br)C(=O)O)Br |
Origin of Product |
United States |
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